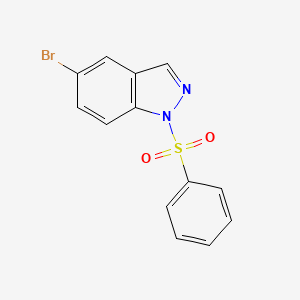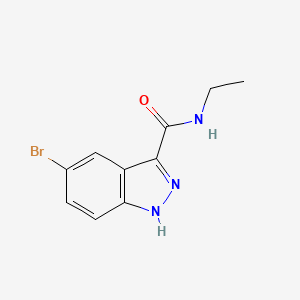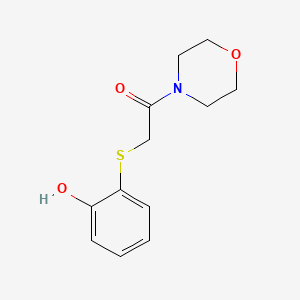
2-(2-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone, also known as HSM, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of sulfhydryl-containing compounds, which have been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of various signaling pathways. This compound has been shown to inhibit the activation of the NF-κB pathway, which is involved in the inflammatory response. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, which are involved in cellular processes such as proliferation, apoptosis, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to possess a wide range of biological activities, which makes it a versatile compound for studying various cellular processes. However, this compound also has some limitations. It has low solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its biological effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has several advantages as a research tool, but also has some limitations. Future research on this compound should focus on the development of this compound derivatives with improved solubility and bioavailability, investigation of its potential therapeutic applications in various diseases, and further elucidation of its mechanism of action.
Métodos De Síntesis
The synthesis of 2-(2-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone involves the reaction of 2-chloroacetophenone with morpholine and thiourea in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
2-(2-hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-10-3-1-2-4-11(10)17-9-12(15)13-5-7-16-8-6-13/h1-4,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQWRELMETUXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)
![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7595896.png)
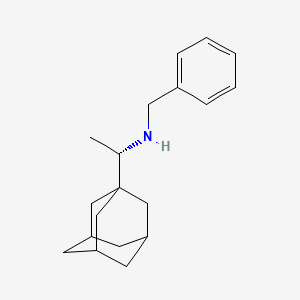
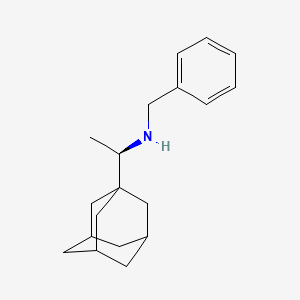
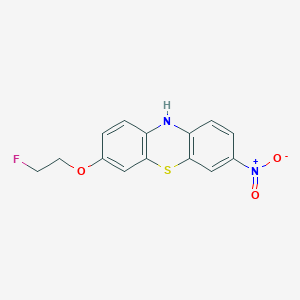
![(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)

